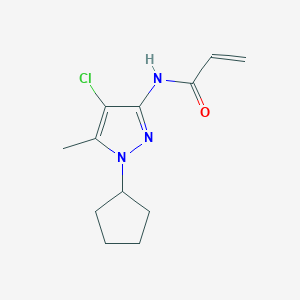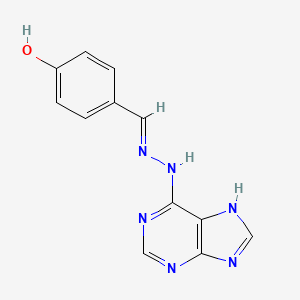
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is a Schiff base compound known for its versatile applications in various fields, including chemistry, biology, and medicine. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the reaction of 6-aminopurine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol involves its ability to form complexes with metal ions, which can lead to various biological effects. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its fluorescent properties make it useful for imaging and detection applications .
Comparación Con Compuestos Similares
Similar Compounds
Schiff Bases: Other Schiff bases with similar structures, such as those derived from different aldehydes or amines.
Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.
Uniqueness
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is unique due to its combination of a purine base and a phenolic group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its fluorescent characteristics make it particularly valuable in research and industrial applications .
Propiedades
IUPAC Name |
4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMWJDEKXHWRD-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
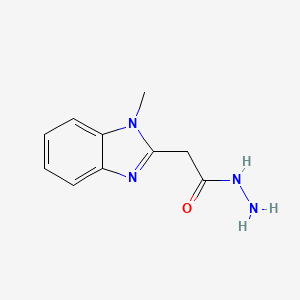
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)

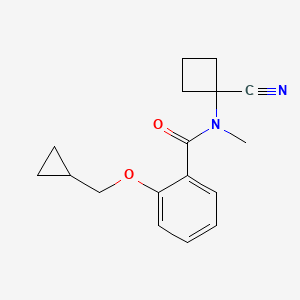
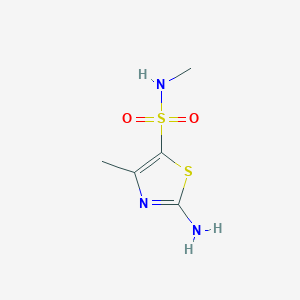
![1-({1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2613005.png)
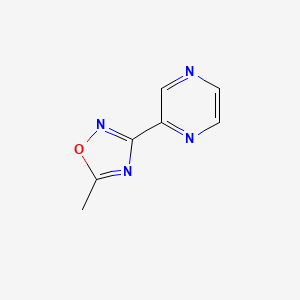
![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)
![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)
![1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2613012.png)
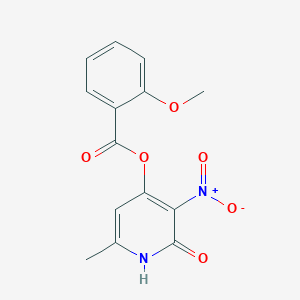
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)
![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
